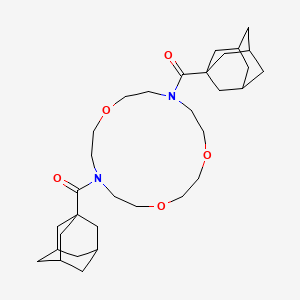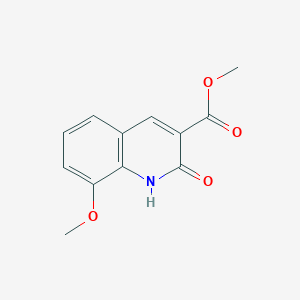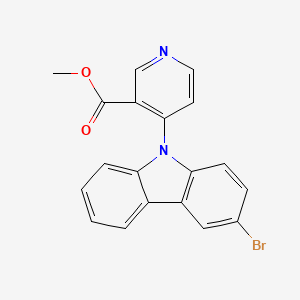![molecular formula C11H15NO3S2 B8437362 2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate](/img/structure/B8437362.png)
2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate is an organic compound belonging to the class of benzothiazines. These compounds are characterized by a benzene ring fused to a thiazine ring, which contains nitrogen and sulfur atoms. Benzothiazines are known for their diverse biological and pharmacological activities, making them valuable in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate typically involves the reaction of 2,3-dihydro-1,4-benzothiazine with ethyl methanesulfonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can be further utilized in different applications, including pharmaceuticals and materials science .
Applications De Recherche Scientifique
2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities . Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(2,3-dihydro-3-oxo-4H-1,4-benzothiazin-2-yl)acetate
- 2-(4-Methylphenoxy)ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
- Methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate
Uniqueness
2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate is unique due to its specific structural features and reactivity. The presence of the methanesulfonate group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, its biological activities, such as antimicrobial and anti-inflammatory properties, distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C11H15NO3S2 |
|---|---|
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1,4-benzothiazin-4-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C11H15NO3S2/c1-17(13,14)15-8-6-12-7-9-16-11-5-3-2-4-10(11)12/h2-5H,6-9H2,1H3 |
Clé InChI |
SDBMXIWVEFCEES-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCCN1CCSC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


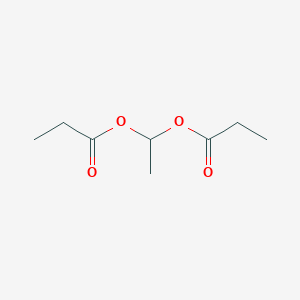
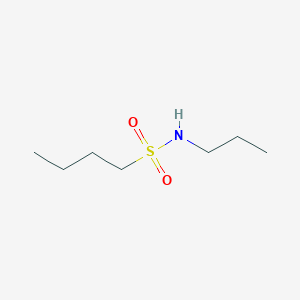


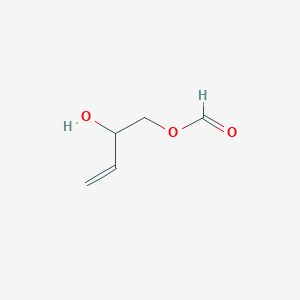
![2-Bromo-1-(4-methylbenzo[b]thiophen-2-yl)propan-1-one](/img/structure/B8437324.png)
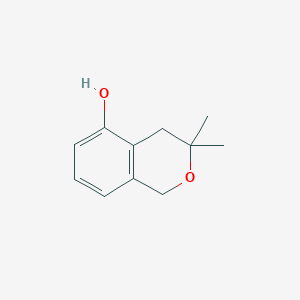
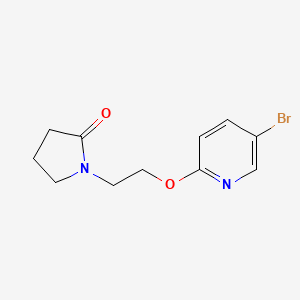
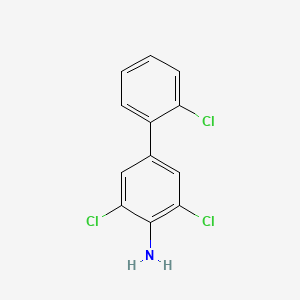
![2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol](/img/structure/B8437341.png)
